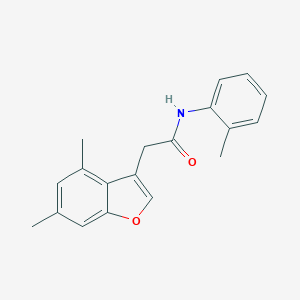![molecular formula C21H22BrNO2 B385193 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005117-96-3](/img/structure/B385193.png)
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .
Applications De Recherche Scientifique
1. Crystallographic and Chemical Properties
Compounds structurally related to 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been the subject of crystallographic studies to understand their molecular structure and bonding interactions. For instance, the study of (1S,4R)‐N‐[(S)‐2‐Hydroxy‐1‐phenylethyl]‐7,7‐dimethyl‐2‐oxobicyclo[2.2.1]heptane‐1‐carboxamide revealed interesting intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds (Cai et al., 2005).
2. Biological Activities
Some derivatives of bicyclo[2.2.1]heptane have demonstrated interesting biological activities, including hypotensive and bradycardiac effects in animal models, as well as weak infiltration anesthesia and antiarrhythmic activities. This suggests potential medicinal or pharmaceutical applications for these compounds, though not directly linked to 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide itself (Ranise et al., 1982).
3. Synthetic Chemistry and Reactions
These compounds are also significant in synthetic chemistry. Studies have detailed the synthesis routes and chemical reactions involving bicyclo[2.2.1]heptane derivatives, offering insights into their reactivity and potential for creating new compounds with diverse chemical and biological properties. For instance, Fleming and Michael (1981) described the synthesis and structural rearrangement of norbornene derivatives, showcasing the versatile nature of these bicyclic compounds in organic synthesis (Fleming & Michael, 1981).
Propriétés
IUPAC Name |
2-bromo-4,7,7-trimethyl-N-naphthalen-1-yl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-19(2)20(3)11-12-21(19,16(22)17(20)24)18(25)23-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16H,11-12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVYBORRHNCPOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC4=CC=CC=C43)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B385110.png)
![N-[(2-chlorophenyl)-[(3-methoxybenzoyl)amino]methyl]-3-methoxybenzamide](/img/structure/B385112.png)

methyl]benzamide](/img/structure/B385114.png)
methylcarbamate](/img/structure/B385116.png)
![N-[(acetylamino)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B385118.png)
![N-{{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385119.png)
![N-{(3,4-dichlorophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B385120.png)
![N-{[3-methoxy-4-(pentyloxy)phenyl][(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B385122.png)

methyl]pentanamide](/img/structure/B385124.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B385125.png)
![Ethyl [(ethoxycarbonyl)amino][4-(hexyloxy)-3-methoxyphenyl]methylcarbamate](/img/structure/B385128.png)
methyl]benzamide](/img/structure/B385131.png)